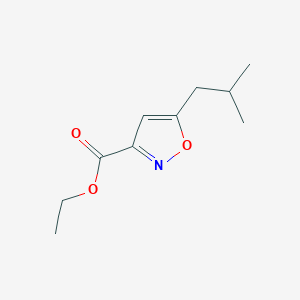
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as Memantine-EI, and it is a derivative of Memantine, which is a drug used to treat Alzheimer's disease. Memantine-EI has been found to have unique properties that make it a valuable compound for research purposes.
Mécanisme D'action
The mechanism of action of Memantine-EI is not fully understood. However, it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory. By blocking this receptor, Memantine-EI may help to protect neurons from excitotoxicity, which is a process that can lead to neuronal damage and death.
Effets Biochimiques Et Physiologiques
Memantine-EI has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a crucial role in learning and memory. It has also been found to decrease the release of glutamate, which is a neurotransmitter that can cause excitotoxicity. Memantine-EI has been found to have a neuroprotective effect, which may help to prevent neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
Memantine-EI has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, Memantine-EI also has some limitations. It is a relatively new compound, and its properties are not fully understood. Further research is needed to fully elucidate its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on Memantine-EI. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to determine the efficacy of Memantine-EI in treating these diseases. Another potential application is in the treatment of epilepsy and depression. Memantine-EI has been found to have unique properties that may make it a valuable compound for the treatment of these conditions. Further research is needed to fully understand its potential applications. Overall, Memantine-EI is a promising compound for scientific research, and further studies are needed to fully elucidate its properties and potential applications.
Méthodes De Synthèse
The synthesis of 1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide is a complex process that involves several steps. The starting material for the synthesis is Memantine, which is reacted with ethyl iodide and a base to obtain the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
Memantine-EI has been found to have various applications in scientific research. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its potential use in the treatment of epilepsy and depression. Memantine-EI has been found to have unique properties that make it a valuable compound for research purposes.
Propriétés
Numéro CAS |
102571-36-8 |
|---|---|
Nom du produit |
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide |
Formule moléculaire |
C17H32INO |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
2-(1-adamantyloxy)propyl-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C17H32NO.HI/c1-5-18(3,4)12-13(2)19-17-9-14-6-15(10-17)8-16(7-14)11-17;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
DAEWYFHVVJQUMX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC(C)OC12CC3CC(C1)CC(C3)C2.[I-] |
SMILES canonique |
CC[N+](C)(C)CC(C)OC12CC3CC(C1)CC(C3)C2.[I-] |
Synonymes |
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



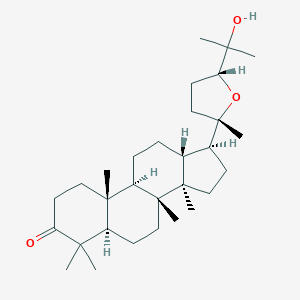

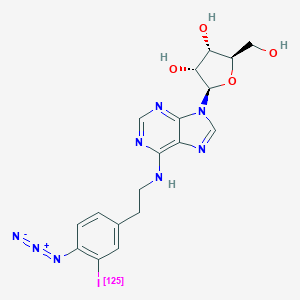
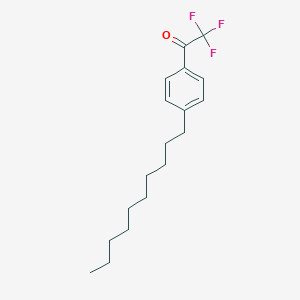
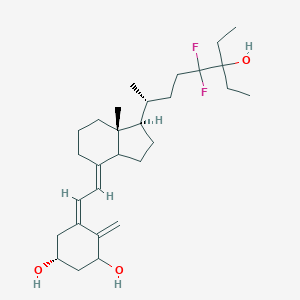
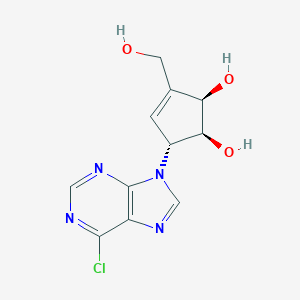
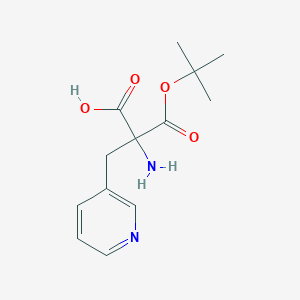
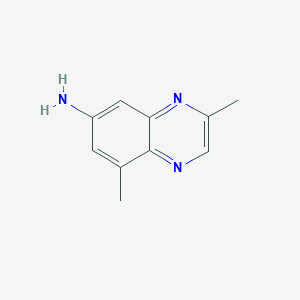
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
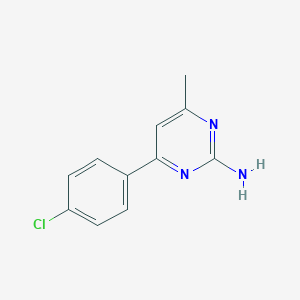
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
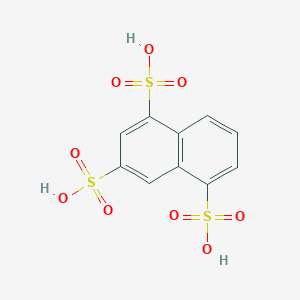
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
